3-O-cis-p-Coumaroyltormentic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H54O7 |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,27-,28?,29?,31-,32+,35+,36-,37-,38-,39+/m1/s1 |

InChI Key |

BZORLJPADUHVJE-MSLXMTJKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide to its Natural Origins, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, discovery, and biological activity of 3-O-cis-p-Coumaroyltormentic acid, a significant triterpenoid (B12794562) derivative. The document details its isolation from Aronia melanocarpa (black chokeberry), outlines the experimental methodologies for its extraction and characterization, and explores its mechanism of action, particularly its role in the downregulation of the c-Myc signaling pathway in breast cancer stem cells. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams for enhanced clarity and understanding.

Introduction

This compound is a naturally occurring triterpenoid, a class of compounds known for their diverse and potent biological activities. As a derivative of tormentic acid, it has garnered interest within the scientific community for its potential therapeutic applications. This guide delves into the specifics of its discovery, the primary natural source identified to date, and the intricate experimental procedures utilized for its isolation and structural elucidation. Furthermore, it sheds light on its significant anti-cancer properties, providing a foundation for further research and drug development endeavors.

Discovery and Natural Sources

The discovery of this compound is a relatively recent development in the field of natural product chemistry. Its first comprehensive isolation and characterization were reported in a 2018 study by Choi et al., which focused on identifying anti-cancer stem cell agents from natural sources.

Primary Natural Source: Aronia melanocarpa

To date, the most well-documented natural source of this compound is the fruit of Aronia melanocarpa, commonly known as black chokeberry.[1] This plant, native to eastern North America, is recognized for its high content of bioactive compounds, including anthocyanins and other polyphenols. The discovery of this compound in Aronia extracts has added to the plant's reputation as a valuable source of potential therapeutic agents.[1]

Table 1: Natural Source of this compound

| Compound | Natural Source | Plant Part | Reference |

| This compound | Aronia melanocarpa (Black Chokeberry) | Fruit | [1] |

Experimental Protocols

The isolation and identification of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following protocols are based on the methodologies described in the discovery literature and general practices for triterpenoid isolation.

Extraction and Fractionation

The initial step involves the extraction of crude compounds from the plant material. An activity-guided fractionation approach is often employed to isolate the bioactive components.

Experimental Workflow for Extraction and Fractionation

Caption: A generalized workflow for the extraction and initial fractionation of bioactive compounds from Aronia melanocarpa.

Chromatographic Separation

The bioactive fraction is subjected to various chromatographic techniques to isolate the pure compound.

-

Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol.

-

Preparative Thin-Layer Chromatography (TLC) : Further purification is achieved using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC) : Final purification is performed using reverse-phase HPLC to yield the pure this compound.[1]

Structural Elucidation

The molecular structure of the isolated compound is determined using modern spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Key Findings | Reference |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determination of the molecular weight.[1] | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Revealed the presence of a cis-p-coumaroyl moiety based on the coupling constant of olefinic protons.[1] | [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Confirmed the carbon skeleton of the tormentic acid derivative and the coumaroyl group.[1] | [1] |

| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity of protons and carbons, confirming the final structure. |

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity, particularly in the context of cancer research.

Inhibition of Breast Cancer Stem Cells

The primary reported activity of this compound is its ability to inhibit the formation of mammospheres, which are characteristic of breast cancer stem cells (CSCs).[1] This inhibitory effect is dose-dependent.

Table 3: Inhibitory Activity of this compound on Mammosphere Formation

| Cell Line | Concentration (µM) | Inhibition of Mammosphere Formation | Reference |

| MCF-7 | 40 | Significant | [1] |

| MDA-MB-231 | 40 | Significant | [1] |

Downregulation of the c-Myc Signaling Pathway

The mechanism underlying the anti-CSC activity of this compound involves the downregulation of the c-Myc protein.[1] c-Myc is a crucial transcription factor that plays a pivotal role in cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many cancers. The compound has been shown to induce the degradation of the c-Myc protein.[1]

Signaling Pathway of this compound's Effect on c-Myc

Caption: Diagram illustrating the proposed mechanism of action of this compound in inhibiting cancer stem cell proliferation by inducing c-Myc protein degradation.

Conclusion and Future Perspectives

The discovery of this compound from Aronia melanocarpa and the elucidation of its anti-cancer stem cell activity represent a significant advancement in natural product research. The detailed experimental protocols provided in this guide offer a roadmap for its further investigation and potential synthesis. The compound's ability to target the c-Myc pathway opens up new avenues for the development of targeted cancer therapies. Future research should focus on elucidating the precise molecular interactions responsible for c-Myc degradation, exploring its efficacy in in vivo models, and investigating other potential therapeutic applications of this promising natural compound.

References

The Biosynthetic Pathway of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) ester with significant biological activities. The biosynthesis of this complex molecule involves the convergence of two major metabolic pathways: the isoprenoid pathway for the formation of the tormentic acid backbone and the phenylpropanoid pathway for the synthesis of the p-coumaroyl moiety. This document details the key enzymatic steps, proposes candidate enzyme families, and outlines detailed experimental protocols for the elucidation and characterization of this pathway. Furthermore, it presents available quantitative data and visualizations to facilitate a deeper understanding for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction

This compound is a specialized plant metabolite belonging to the triterpenoid saponin (B1150181) class. Triterpenoids are a diverse group of natural products derived from a 30-carbon precursor, 2,3-oxidosqualene, and exhibit a wide range of pharmacological properties. The addition of a p-coumaroyl group to the tormentic acid scaffold, particularly in the cis configuration, enhances its biological activity, making it a molecule of interest for therapeutic applications. Understanding its biosynthetic pathway is crucial for developing biotechnological production platforms and for enabling metabolic engineering approaches to improve yields and generate novel derivatives.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from primary metabolism. The pathway can be conceptually divided into three main stages:

-

Biosynthesis of the Triterpenoid Backbone (Tormentic Acid): This occurs via the mevalonate (B85504) (MVA) pathway in the cytoplasm and subsequently in the endoplasmic reticulum.

-

Biosynthesis of the Acyl Donor (p-Coumaroyl-CoA): This takes place through the phenylpropanoid pathway.

-

Acylation and Isomerization: The final steps involve the esterification of tormentic acid with p-coumaroyl-CoA and the potential isomerization of the coumaroyl group.

Biosynthesis of Tormentic Acid

The synthesis of the tormentic acid backbone begins with the universal precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the MVA pathway.

Diagram 1: Mevalonate (MVA) Pathway to 2,3-Oxidosqualene

Physicochemical properties of "3-O-cis-p-Coumaroyltormentic acid"

An In-depth Technical Guide to the Physicochemical Properties of 3-O-cis-p-Coumaroyltormentic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. The information is presented to support further research and drug development endeavors.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 121072-40-0 | [1][2][3] |

| Molecular Formula | C39H54O7 | [1][3][4] |

| Molecular Weight | 634.84 g/mol | [1][4] |

| Melting Point | 238-240 °C | [1] |

| Boiling Point | 745.5 ± 60.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 224.5 ± 26.4 °C | [1] |

| LogP | 8.19 | [1] |

| Vapor Pressure | 0.0 ± 2.6 mmHg at 25°C | [1] |

| Purity | >98% | [2] |

Experimental Protocols

The isolation, purification, and structural elucidation of this compound are critical for obtaining high-purity samples for biological assays and further development.

Isolation and Purification

The compound has been successfully isolated from various natural sources, including Eriobotrya japonica and Lysimachia clethroides Duby.[1][5] A general workflow for its isolation is depicted below.

A specific semi-preparative High-Performance Liquid Chromatography (HPLC) method has been described for the purification of the compound.[6] The mobile phase consisted of a gradient of water (solvent A) and methanol (B129727) (solvent B). The gradient elution started with 20% B, increased to 60% B at 20 minutes, and further increased to 100% B at 40 minutes, with detection at 220 and 254 nm.[6]

Structural Elucidation

The chemical structure of this compound was determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) established the molecular weight as 634.[6][7] Quasimolecular ion peaks were observed at m/z 635.2 [M+H]⁺ in positive mode and m/z 633.2 [M-H]⁻ in negative mode.[6][7]

-

NMR Spectroscopy: 1H and 13C NMR spectra confirmed the presence of a tormentic acid backbone and a cis-p-coumaroyl moiety.[6][7] The cis configuration of the coumaroyl group was determined by the coupling constant of the two olefinic protons at δ 6.86 and 5.86.[6][7]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer properties, particularly against breast cancer stem cells (CSCs).[6][8]

Anti-Cancer Effects

The compound inhibits the proliferation of breast cancer cell lines, such as MCF-7 and MDA-MB-231, and reduces the formation of mammospheres, which are enriched in CSCs.[6] It also decreases the CD44high/CD24low subpopulation and aldehyde dehydrogenase (ALDH)-expressing cell population, both of which are markers for breast CSCs.[8]

Signaling Pathway: c-Myc Downregulation

A key mechanism of action for this compound is the downregulation of the c-Myc protein, a crucial factor for CSC survival and self-renewal.[6][8] The compound promotes the proteasomal degradation of c-Myc through a ubiquitin-independent pathway.[6] This leads to the inhibition of CSC self-renewal and proliferation.

Conclusion

This compound presents a promising profile as a natural product-derived anti-cancer agent. Its well-defined physicochemical properties, coupled with established protocols for its isolation and characterization, provide a solid foundation for its advancement in drug discovery pipelines. The elucidation of its mechanism of action through the downregulation of c-Myc in cancer stem cells highlights a specific and potent therapeutic strategy. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this compound.

References

- 1. This compound | CAS#:121072-40-0 | Chemsrc [chemsrc.com]

- 2. biorbyt.com [biorbyt.com]

- 3. usbio.net [usbio.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and biological activity of 3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) ester. This document details the physicochemical properties, spectroscopic data, and relevant experimental protocols for the isolation and evaluation of this compound. Particular focus is given to its inhibitory effects on breast cancer stem cells through the downregulation of the c-Myc signaling pathway. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Molecular Structure and Stereochemistry

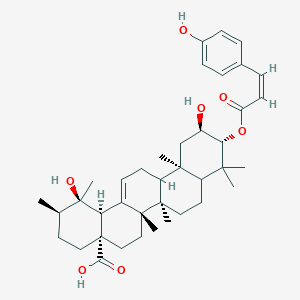

This compound is a pentacyclic triterpenoid belonging to the ursane (B1242777) series. Its structure consists of a tormentic acid backbone esterified with a cis-p-coumaric acid moiety at the C-3 position. The molecular formula is C₃₉H₅₄O₇, with a molecular weight of 634.84 g/mol .

The stereochemistry of the tormentic acid core is crucial for its biological activity. The linkage of the cis-p-coumaroyl group at the C-3 hydroxyl group introduces a specific spatial orientation that influences its interaction with biological targets. The cis configuration of the double bond in the p-coumaroyl moiety is a key distinguishing feature from its more common trans isomer. This difference in geometry can significantly impact the molecule's overall shape and, consequently, its biological function.

Chemical Structure:

The Multifaceted Biological Activities of Tormentic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid (TA), a pentacyclic triterpene of the ursane (B1242777) type, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1][2] Found in various medicinal plants, TA has demonstrated anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties, among others.[1][2] Structural modification of the tormentic acid scaffold to produce novel derivatives has emerged as a promising strategy to enhance its therapeutic potential, improve bioavailability, and modulate its activity towards specific cellular targets. This technical guide provides a comprehensive overview of the biological activities of tormentic acid and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biological Activities and Data Presentation

The biological activities of tormentic acid and its derivatives are diverse, with research highlighting their potential in several key therapeutic areas. The following sections summarize the available quantitative data for their anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.

Anticancer Activity

Tormentic acid and its derivatives have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis.[3] Notably, esterification of the hydroxyl groups on the tormentic acid backbone has been shown to significantly enhance its anticancer potency.

A study by Csuk et al. synthesized a series of tormentic acid derivatives and evaluated their antitumor activity. Among the synthesized compounds, a dichloroacetate (B87207) derivative demonstrated excellent pro-apoptotic activity.[1][3] Monochloroacetylated derivatives, in particular, exhibited potent cytotoxic effects with IC50 values in the low micromolar range against several human cancer cell lines.[4] Another study identified 3-O-trans-p-coumaroyltormentic acid as an inhibitor of breast cancer cell proliferation.[5]

Table 1: Anticancer Activity of Tormentic Acid Derivatives (IC50 values in µM)

| Compound | 518A2 (Melanoma) | 8505C (Thyroid) | A253 (Head and Neck) | A2780 (Ovarian) | A549 (Lung) | DLD-1 (Colon) | MCF-7 (Breast) |

|---|---|---|---|---|---|---|---|

| Tormentic Acid | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| Monochloroacetylated Derivative | 1.1 | 1.6 | 1.2 | 1.3 | 1.5 | 1.4 | 1.1 |

| Doxorubicin (B1662922) (Reference) | 0.02 | 0.03 | 0.01 | 0.04 | 0.05 | 0.03 | 0.06 |

Data synthesized from referenced literature; specific values for doxorubicin are representative and may vary between studies.[4]

Anti-inflammatory Activity

Tormentic acid exerts its anti-inflammatory effects by reducing the levels of pro-inflammatory mediators.[1] This includes the inhibition of cyclooxygenase-2 (COX-2) expression, prostaglandin (B15479496) production, and the release of interleukins and tumor necrosis factor-α (TNF-α).[1] A key mechanism is the inhibition of the NF-κB signaling pathway.[1]

Derivatization of tormentic acid has been shown to enhance its anti-inflammatory properties. For instance, 3-O-trans-p-coumaroyl esterification of tormentic acid (trans-TACE) resulted in a more potent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages compared to the parent compound.[6]

Table 2: Anti-inflammatory Activity of Tormentic Acid and Its Derivative

| Compound | Assay | Cell Line | IC50 (µM) |

|---|---|---|---|

| Tormentic Acid | NO Production | RAW 264.7 | ~25 |

| 3-O-trans-p-coumaroyl Tormentic Acid | NO Production | RAW 264.7 | ~10 |

Data estimated from graphical representations in referenced literature.[6]

Antidiabetic Activity

The antidiabetic potential of tormentic acid has been demonstrated in both in vitro and in vivo studies.[1] It has been shown to possess hypoglycemic effects and to stimulate insulin (B600854) release.[7] While research on the antidiabetic properties of specific tormentic acid derivatives is still emerging, related triterpenoids and their synthetic derivatives have shown promise in this area.[8][9] The mechanisms often involve the modulation of glucose transporters and key signaling pathways in glucose metabolism.

Quantitative data for specific tormentic acid derivatives in antidiabetic assays is currently limited in the reviewed literature, representing an area for future research.

Antimicrobial Activity

Tormentic acid has demonstrated activity against a range of pathogens, including bacteria and fungi.[1] For example, it has shown inhibitory effects against Pseudomonas aeruginosa and Staphylococcus aureus.[1] The derivatization of related triterpenoids has been shown to modulate their antimicrobial spectrum and efficacy.[10]

Table 3: Antimicrobial Activity of Tormentic Acid (MIC values in µg/mL)

| Organism | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | >100 |

| Staphylococcus aureus | ~25 |

Data synthesized from referenced literature.[1]

Signaling Pathways

The biological effects of tormentic acid and its derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Tormentic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1] This is a key mechanism underlying its anti-inflammatory effects.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a hallmark of many cancers. Tormentic acid has been shown to inhibit this pathway, contributing to its anticancer effects.[12]

Apoptosis Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism of the anticancer activity of tormentic acid derivatives. This process is orchestrated by a cascade of caspases and regulated by the Bcl-2 family of proteins.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tormentic acid derivatives.

Synthesis of Tormentic Acid Derivatives (General Procedure for Esterification)

This protocol describes a general method for the esterification of tormentic acid, which can be adapted for the synthesis of various ester derivatives.

-

Dissolution : Dissolve tormentic acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents : Add the corresponding alcohol or acyl chloride and a coupling agent (e.g., DCC/DMAP for alcohols or a base like triethylamine (B128534) for acyl chlorides) to the reaction mixture.

-

Reaction : Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove excess reagents and byproducts.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterization : Characterize the purified derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of the tormentic acid derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation : Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways by tormentic acid derivatives.

-

Cell Lysis : Treat cells with the test compounds for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Nitric Oxide (NO) Production Assessment (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).

-

Cell Culture and Treatment : Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with tormentic acid derivatives for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Supernatant Collection : After the incubation period, collect the cell culture supernatant.

-

Griess Reaction : Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubation : Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.

-

Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

-

Quantification : Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Experimental and Drug Discovery Workflow

The development of novel tormentic acid derivatives as therapeutic agents follows a structured workflow from initial synthesis to biological evaluation.

Conclusion

Tormentic acid and its derivatives represent a promising class of natural product-based compounds with a wide range of therapeutic applications. The ability to chemically modify the tormentic acid scaffold provides a powerful tool for enhancing its biological activities and developing novel drug candidates. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the potential of these fascinating molecules. Further research, particularly in the areas of antidiabetic and antimicrobial activities of specific derivatives, is warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Pharmacological Potential of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide for Drug Discovery

An In-depth Review of a Promising Triterpenoid (B12794562) from Traditional Medicine

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This compound, an ester of tormentic acid, is found in various medicinal plants and is closely related to its more commonly studied isomer, 3-O-trans-p-Coumaroyltormentic acid. The parent compound, tormentic acid, and its derivatives are constituents of plants long used in traditional medicine, suggesting a basis for their biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound and its related compounds, focusing on its role in traditional medicine, its established pharmacological activities, and the molecular pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development.

Traditional Medicine Context

While direct historical records for "this compound" are scarce, the compound's relevance in traditional medicine is derived from the ethnobotanical use of its plant sources. This triterpenoid has been isolated from plants such as Aronia melanocarpa (black chokeberry) and the leaves of Eriobotrya japonica (loquat).

-

Aronia melanocarpa : The fruits of the black chokeberry have been traditionally used by Native Americans, such as the Potawatomi, to prepare remedies for the common cold.[1][2] In modern herbalism, these berries are recognized for a wide range of health-promoting activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][3][4]

-

Eriobotrya japonica : The leaves of the loquat tree are a staple in Traditional Chinese Medicine for treating coughs, particularly those arising from pulmonary inflammation, and nausea.[5][6] In Japanese folk medicine, loquat leaves have been applied for various ailments including chronic bronchitis, ulcers, and cancer.[5][6] The therapeutic effects are often attributed to its rich content of bioactive compounds, including triterpenes and flavonoids.[5][6]

The use of these plants to treat conditions with an inflammatory basis, such as respiratory ailments and infections, provides a historical rationale for investigating the anti-inflammatory and cytotoxic properties of their isolated constituents like this compound.

Pharmacological Activities and Quantitative Data

Research has primarily focused on the anticancer and anti-inflammatory properties of this compound and its trans-isomer. These activities are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Activity

The compound has demonstrated significant potential in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for drug resistance, metastasis, and recurrence.[7][8]

Table 1: Effect of this compound on Breast Cancer Stem Cell (CSC) Activity

| Cell Line | Assay | Concentration | Observation | Reference |

|---|---|---|---|---|

| MCF-7 | Mammosphere Formation | 20 µM | Inhibition of mammosphere formation | [7] |

| MCF-7 | Mammosphere Formation | 40 µM | Stronger inhibition of mammosphere formation | [7] |

| MDA-MB-231 | Mammosphere Formation | 20 µM | Inhibition of mammosphere formation | [7] |

| MDA-MB-231 | Mammosphere Formation | 40 µM | Stronger inhibition of mammosphere formation | [7] |

| MCF-7 | Cell Proliferation (MTS Assay) | 0-160 µM | Dose-dependent inhibition of cell proliferation | [7] |

| MDA-MB-231 | Cell Proliferation (MTS Assay) | 0-160 µM | Dose-dependent inhibition of cell proliferation |[7] |

Anti-inflammatory Activity

Studies on the closely related 3-O-trans-p-coumaroyl ester of tormentic acid (trans-TACE) have revealed potent anti-inflammatory effects, which are significantly greater than those of the parent compound, tormentic acid (TA). This suggests that the coumaroyl moiety is crucial for enhancing activity.[9][10]

Table 2: Comparative Anti-inflammatory Effects of Tormentic Acid (TA) and its 3-O-trans-p-coumaroyl ester (trans-TACE)

| Assay | Cell Line | Stressor | Compound | Key Finding | Reference |

|---|---|---|---|---|---|

| ROS Production | Caco-2, THP-1 | AAPH | trans-TACE | Significantly inhibited ROS production compared to TA | [9] |

| NO Production | THP-1 | LPS | trans-TACE | Significantly reduced NO levels compared to TA | [9] |

| Cytokine Release | THP-1 | LPS | trans-TACE | Significantly decreased pro-inflammatory cytokines (TNFα, IL-8, etc.) |[9][10] |

Mechanism of Action & Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of specific intracellular signaling pathways.

Inhibition of Cancer Stem Cells via c-Myc Degradation

A primary mechanism for the compound's anti-CSC activity is its ability to reduce the protein levels of c-Myc, a critical transcription factor for CSC survival and self-renewal.[7][8] The compound promotes the proteasomal degradation of c-Myc, thereby inhibiting the formation of mammospheres and the expression of self-renewal genes like SOX2 and OCT4.[7][8]

Anti-inflammatory Action via NF-κB Signaling Inhibition

The anti-inflammatory properties of the trans-isomer are linked to its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By preventing NF-κB activation, the compound effectively suppresses the inflammatory cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

Protocol 1: Mammosphere Formation Assay

This assay assesses the ability of cancer stem cells to form floating spherical colonies (mammospheres) in non-adherent culture conditions, a measure of self-renewal capacity.

Methodology:

-

Cell Culture: Maintain breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in standard culture conditions until they reach 70-80% confluency.

-

Cell Preparation: Harvest cells and prepare a single-cell suspension using trypsin and subsequent passage through a fine-gauge needle (e.g., 25G) or cell strainer.[12]

-

Viable Cell Count: Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.[12]

-

Plating: Seed a predetermined number of viable cells (e.g., 10,000 cells/well) into ultra-low attachment 6-well plates.[13]

-

Media: Culture cells in specialized mammosphere media (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).[12]

-

Treatment: Add this compound at desired final concentrations (e.g., 20 µM and 40 µM) or a vehicle control (DMSO) to the wells.[7]

-

Incubation: Incubate the plates for 7-12 days at 37°C in a 5% CO₂ humidified incubator without disturbing them.[14]

-

Quantification: After the incubation period, count the number of mammospheres formed per well using a light microscope. Only colonies above a certain size threshold (e.g., >50 µm) are typically counted.[12]

-

Analysis: Calculate the mammosphere forming efficiency (MFE %) as (Number of mammospheres / Number of cells seeded) x 100 and compare the results between treated and control groups.

Protocol 2: Western Blot for c-Myc Protein Degradation

This protocol is used to quantify changes in the level of a specific protein (c-Myc) following treatment with the compound. A cycloheximide (B1669411) (CHX) chase assay can be incorporated to specifically measure protein stability.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., Raji or breast cancer cell lines) and allow them to adhere or grow to a suitable density. Treat cells with this compound or vehicle control for a specified time (e.g., 6 hours).[15]

-

Protein Stability (Optional CHX Chase): To measure the protein half-life, add cycloheximide (CHX), a protein synthesis inhibitor, to the media. Harvest cells at multiple time points after CHX addition (e.g., 0, 15, 30, 60, 90 minutes).[15][16]

-

Protein Extraction: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet using RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice and clarify the lysate by centrifugation to remove cell debris.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.[16]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[16][17]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[16]

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the c-Myc band intensity to the corresponding loading control band intensity. Compare the normalized values across different treatments and time points.

Conclusion and Future Directions

This compound is a promising natural product with a strong foundation in traditional medicine. The available data robustly supports its potential as an anticancer and anti-inflammatory agent. Its demonstrated ability to target cancer stem cells by inducing c-Myc degradation is particularly significant for overcoming drug resistance and tumor recurrence. Furthermore, the anti-inflammatory action via NF-κB inhibition highlights its potential for treating a wide range of inflammatory diseases.

Future research should focus on several key areas:

-

In Vivo Efficacy: Translating the current in vitro findings into animal models of cancer and inflammation is a critical next step.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for drug development.

-

Structure-Activity Relationship (SAR): A systematic comparison of the cis- and trans-isomers and other derivatives would help in designing more potent and specific molecules.

-

Toxicology: Comprehensive safety and toxicity studies are required before any clinical consideration.

The exploration of this compound and its derivatives represents a valuable avenue in the search for novel therapeutics derived from natural sources, bridging the gap between traditional knowledge and modern drug discovery.

References

- 1. Aronia plants: a review of traditional use, biological activities, and perspectives for modern medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. herbs2000.com [herbs2000.com]

- 4. mdpi.com [mdpi.com]

- 5. Traditional uses, phytochemistry, pharmacology, and toxicity of Eriobotrya japonica leaves: A summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.fh-ooe.at [pure.fh-ooe.at]

- 12. scispace.com [scispace.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. biorxiv.org [biorxiv.org]

Preliminary In Vitro Profile of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies on 3-O-cis-p-Coumaroyltormentic acid, a triterpene acid ester. The data herein is primarily derived from studies investigating its potential as an anticancer agent, with a focus on its activity against breast cancer cell lines. This document outlines the compound's effects on cell proliferation and cancer stem cell (CSC) formation, details the experimental methodologies employed, and visualizes its proposed mechanism of action.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. The key findings are summarized in the tables below.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Concentration | Incubation Time | Effect |

| MCF-7 | ≥80 µM | 48 hours | Inhibition of cell proliferation[1] |

| MDA-MB-231 | ≥80 µM | 48 hours | Inhibition of cell proliferation[1] |

Table 2: Inhibition of Mammosphere Formation by this compound

| Cell Line | Concentration | Incubation Time | Effect |

| MCF-7 | 40 µM | 7 days | Inhibition of primary mammosphere formation[1] |

| MDA-MB-231 | 40 µM | 7 days | Inhibition of primary mammosphere formation[1] |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Cell Proliferation Assay (MTS Assay)

The anti-proliferative effects of this compound were quantified using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

-

Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cells.

-

Treatment: Cells were treated with increasing concentrations of this compound.

-

Incubation: The treated cells were incubated for 48 hours.[1]

-

Measurement: The MTS reagent was added to the cells, and the absorbance was measured to determine the number of viable cells. The results were expressed as the percentage of cell proliferation inhibition compared to a DMSO-treated control group.

Mammosphere Formation Assay

The ability of this compound to inhibit the formation of cancer stem cell-like spheroids (mammospheres) was assessed.[1]

-

Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cells.

-

Culture Conditions: Cells were cultured in a specific cancer stem cell (CSC) culture medium.

-

Treatment: The cells were incubated with this compound (20 µM and 40 µM) or DMSO as a control.[1]

-

Incubation: The treated cells were cultured for seven days to allow for the formation of mammospheres.[1]

-

Analysis: The number and size of the mammospheres were observed and quantified.

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that the anticancer effects of the related compound, 3-O-trans-p-Coumaroyltormentic acid, are mediated through the downregulation of the c-Myc protein, a key transcription factor involved in cell growth, differentiation, and apoptosis.[1][2] It is proposed that this compound promotes the proteasome-mediated degradation of c-Myc in breast CSCs.[1] While this specific pathway has been detailed for the trans-isomer, the structural similarity suggests a potentially similar mechanism for this compound.

Caption: Proposed mechanism of action for 3-O-p-Coumaroyltormentic acid in breast cancer stem cells.

The following diagram illustrates the general experimental workflow for assessing the in vitro anticancer activity of a test compound like this compound.

Caption: General experimental workflow for in vitro anticancer screening.

References

- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid: A Literature Review and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) ester, has emerged as a molecule of interest in oncological research. This technical guide provides a comprehensive review of the existing literature, detailing its history, isolation, characterization, and known biological activities. Particular focus is placed on its potent anti-cancer properties, specifically its ability to inhibit breast cancer stem cells through the downregulation of the c-Myc signaling pathway. This document synthesizes available quantitative data into structured tables, outlines detailed experimental protocols for key assays, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding and further investigation of this promising compound.

Introduction and History

Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.[1] Tormentic acid, a pentacyclic triterpene, is known for its various pharmacological effects, including anti-inflammatory, anti-cancer, and antidiabetic properties.[2] Its derivatives, formed by esterification with phenolic acids such as p-coumaric acid, have attracted scientific attention for their potentially enhanced or novel therapeutic activities.

This compound is an ester of tormentic acid and cis-p-coumaric acid. While the parent compound, tormentic acid, has been known and studied for a longer period, the specific isolation and characterization of the cis-p-coumaroyl ester is more recent. The most prominent and detailed report to date on this compound comes from a 2018 study by Choi et al., where it was isolated from Aronia melanocarpa (black chokeberry) extracts.[3][4] This study identified the compound as a potent inhibitor of breast cancer stem cells.[3][4] Its trans-isomer, 3-O-trans-p-Coumaroyltormentic acid, has also been studied, particularly for its enhanced anti-inflammatory and antioxidant activities compared to tormentic acid.[5] This technical guide will focus primarily on the available data for the cis-isomer.

Literature Review: Biological Activities and Mechanism of Action

The primary biological activity of this compound reported in the scientific literature is its anti-cancer efficacy, specifically against breast cancer stem cells (CSCs).[3][4]

Anti-Cancer Activity

Research has demonstrated that this compound inhibits the proliferation of breast cancer cell lines and, more significantly, the formation of mammospheres, which is an in vitro measure of cancer stem cell activity.[3][4]

The proposed mechanism of action for its anti-CSC effects is the downregulation of the c-Myc oncoprotein.[3][4] c-Myc is a critical transcription factor that regulates cell growth, proliferation, and apoptosis, and its overexpression is a hallmark of many cancers.[6] this compound has been shown to induce the proteasomal degradation of c-Myc in an ubiquitin-independent manner.[4] This leads to a reduction in the expression of c-Myc target genes associated with self-renewal, such as SOX2 and OCT4, thereby inhibiting the cancer stem cell phenotype.[3]

Potential Anti-Inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, research on its trans-isomer and the parent compound, p-coumaric acid, suggests potential in these areas. 3-O-trans-p-Coumaroyltormentic acid has been shown to be a potent inhibitor of NF-κB signaling, a key pathway in inflammation.[5][7] p-Coumaric acid itself is a known antioxidant.[2][8] Given the structural similarity, it is plausible that the cis-isomer also possesses anti-inflammatory and antioxidant capabilities, though further research is required to confirm this.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | MTS Assay | 48 | ≥80 | [3] |

| MDA-MB-231 | MTS Assay | 48 | ≥80 | [3] |

Table 2: Inhibition of Mammosphere Formation by this compound

| Cell Line | Concentration (µM) | Inhibition | Reference |

| MCF-7 | 40 | Inhibition of primary mammosphere formation | [3] |

| MDA-MB-231 | 40 | Inhibition of primary mammosphere formation | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Isolation and Characterization of this compound from Aronia melanocarpa

Source Material: Dried and powdered Aronia melanocarpa.

Protocol:

-

Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned sequentially with hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The anti-cancer activity is typically concentrated in the ethyl acetate fraction.

-

Silica (B1680970) Gel Column Chromatography: The active ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and tested for their biological activity.

-

Preparative Thin-Layer Chromatography (TLC): Active fractions from the column chromatography are further purified using preparative TLC with a chloroform-methanol solvent system.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a methanol-water gradient to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure. The cis-configuration of the p-coumaroyl moiety is confirmed by the coupling constant of the olefinic protons.[3]

-

MTS Assay for Cell Proliferation

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Mammosphere Formation Assay

Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.

Protocol:

-

Single-Cell Suspension: Breast cancer cells are grown to 70-80% confluency and then dissociated into a single-cell suspension using trypsin.

-

Cell Seeding: The single cells are seeded at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium.

-

Compound Treatment: The cells are treated with this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for 7-10 days to allow for mammosphere formation.

-

Quantification: The number and size of the mammospheres are observed and quantified using an inverted microscope.

Western Blot Analysis for c-Myc Expression

Objective: To determine the effect of this compound on the protein levels of c-Myc.

Protocol:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows associated with this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer activity, particularly against breast cancer stem cells. Its mechanism of action via ubiquitin-independent proteasomal degradation of c-Myc presents a novel avenue for cancer therapy. However, the current body of research on this specific isomer is limited.

Future research should focus on:

-

Elucidating its full pharmacological profile: Investigating its potential anti-inflammatory, antioxidant, and other biological activities.

-

In vivo studies: Validating its anti-cancer efficacy and assessing its safety and pharmacokinetic profile in animal models.

-

Structure-activity relationship studies: Synthesizing and testing analogues to optimize its potency and therapeutic index.

-

Exploring its effects on other cancers: Investigating its efficacy against other c-Myc-driven malignancies.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]

- 7. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid: Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-cis-p-Coumaroyltormentic acid, a natural compound with significant potential in cancer research. This document details its chemical identifiers, biological activity with a focus on breast cancer stem cells, and relevant experimental methodologies.

Core Chemical Identifiers

This compound is a triterpenoid (B12794562) compound. Its key chemical identifiers are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 121072-40-0 | [1][2] |

| Molecular Formula | C₃₉H₅₄O₇ | [2] |

| Molecular Weight | 634.9 g/mol | [1][2] |

| SMILES | C[C@@]12C([C@@]3([H])--INVALID-LINK--O)C[C@@H]4[C@]3(C)CC[C@H]3[C@H]4CC(O--INVALID-LINK--cc4)C=O)C(C)(C)C3">C@@C2(C)O)CC1 |

Biological Activity and Signaling Pathway

Research has highlighted the potent anti-cancer properties of this compound, particularly its ability to target breast cancer stem cells (CSCs). Studies have shown that this compound can inhibit the proliferation of breast cancer cells and suppress the formation of mammospheres, which are characteristic of CSCs.

The primary mechanism of action involves the downregulation of the c-Myc oncoprotein, a key transcription factor implicated in cell growth, proliferation, and apoptosis. This compound has been found to induce the degradation of c-Myc through a ubiquitin-independent pathway. This targeted degradation of c-Myc disrupts the self-renewal capacity of breast CSCs, leading to a reduction in the CSC population.

The proposed signaling pathway for the action of this compound on breast cancer stem cells is depicted below:

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on breast cancer cells.

Table 1: Inhibition of Breast Cancer Cell Proliferation (MTS Assay)

| Cell Line | Concentration (µM) | Inhibition (%) |

| MCF-7 | 20 | Not specified |

| 40 | Not specified | |

| 80 | Significant Inhibition | |

| MDA-MB-231 | 20 | Not specified |

| 40 | Not specified | |

| 80 | Significant Inhibition |

Table 2: Inhibition of Mammosphere Formation

| Cell Line | Concentration (µM) | Effect |

| MCF-7 | 20 | Inhibition of formation |

| 40 | Significant inhibition of formation | |

| MDA-MB-231 | 20 | Inhibition of formation |

| 40 | Significant inhibition of formation |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on breast cancer stem cells.

Cell Viability (MTS) Assay

This assay is used to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Mammosphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem cells.

-

Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

-

Seeding in Ultra-Low Attachment Plates: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium.

-

Compound Treatment: Add this compound at desired concentrations (e.g., 20, 40 µM) to the culture medium.

-

Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

-

Quantification: Count the number of mammospheres formed in each well under a microscope. Mammospheres are typically defined as spheres with a diameter greater than 50 µm.

-

Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Western Blot Analysis for c-Myc

This technique is used to detect and quantify the levels of c-Myc protein in cells treated with the compound.

-

Cell Lysis: Treat breast cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the c-Myc levels to the loading control.

ALDH Activity Assay

This assay measures the activity of aldehyde dehydrogenase (ALDH), a marker for cancer stem cells.

-

Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

-

ALDEFLUOR Assay: Resuspend the cells in ALDEFLUOR assay buffer containing the ALDH substrate (BAAA). A control sample should be treated with the ALDH inhibitor DEAB.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The ALDH-positive population will exhibit high fluorescence in the green channel, which is absent in the DEAB-treated control.

-

Data Analysis: Quantify the percentage of ALDH-positive cells in the total cell population.

Flow Cytometry for CD44/CD24 Surface Markers

This method is used to identify and quantify the breast cancer stem cell population characterized by a CD44+/CD24- phenotype.

-

Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

-

Antibody Staining: Incubate the cells with fluorescently-conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes on ice in the dark. Isotype controls should be used to set the gates.

-

Washing: Wash the cells to remove unbound antibodies.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the live cell population and then analyze the expression of CD44 and CD24 to determine the percentage of CD44+/CD24- cells.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the effects of this compound on breast cancer stem cells.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 3-O-cis-p-Coumaroyltormentic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) ester that has garnered significant interest within the scientific community. This compound has been isolated from plant species such as Aronia melanocarpa (black chokeberry) and Lysimachia clethroides.[1] Notably, it has demonstrated potential as a valuable bioactive molecule. Research indicates its ability to inhibit the formation of breast cancer stem cells, suggesting its potential as a novel therapeutic agent in oncology.[1][2]

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from plant materials. The protocols outlined below are compiled from established techniques for the separation of triterpenoids and related compounds, offering a detailed guide for researchers in natural product chemistry and drug discovery.

Data Presentation

Table 1: Summary of Chromatographic Steps and Expected Outcomes

| Chromatographic Step | Stationary Phase | Typical Mobile Phase System (Gradient) | Target Fraction | Expected Purity |

| Initial Fractionation | Silica (B1680970) Gel Column Chromatography | Hexane:Ethyl Acetate (B1210297) (e.g., 100:0 to 0:100) | Mid-polarity fractions | 10-20% |

| Intermediate Purification | Sephadex LH-20 | Methanol (B129727) | Triterpenoid-rich fraction | 40-60% |

| Fine Purification | Preparative HPLC | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Peak corresponding to MW 634 | >95% |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Weight | 634 g/mol | [1] |

| Molecular Formula | C₃₉H₅₄O₆ | Inferred from MW |

| Key ¹H NMR Signals (cis-p-coumaroyl moiety) | δ 6.86 and 5.86 (olefinic protons) | [1] |

| Mass Spectrometry (ESI-MS) | m/z 635.2 [M+H]⁺, 633.2 [M-H]⁻ | [1] |

Experimental Protocols

Protocol 1: Extraction of Total Triterpenoids from Plant Material

This protocol describes the initial extraction of a triterpenoid-rich fraction from dried and powdered plant material (e.g., Aronia berries or Lysimachia clethroides aerial parts).

Materials:

-

Dried and powdered plant material

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Deionized water

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel

Procedure:

-

Macerate 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in 500 mL of deionized water and partition successively with n-hexane (3 x 500 mL) to remove nonpolar constituents like fats and waxes.

-

Subsequently, partition the aqueous layer with ethyl acetate (3 x 500 mL) to extract medium-polarity compounds, including triterpenoid acids and their esters.

-

Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the ethyl acetate extract, which is enriched in triterpenoids.

Protocol 2: Isolation by Silica Gel Column Chromatography

This protocol outlines the initial fractionation of the triterpenoid-enriched extract using silica gel column chromatography.

Materials:

-

Ethyl acetate extract from Protocol 1

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

n-Hexane

-

Ethyl acetate

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

Anisaldehyde-sulfuric acid staining reagent

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Dissolve the ethyl acetate extract in a minimal amount of chloroform (B151607) or dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 1:1, etc., v/v).

-

Collect fractions of a fixed volume (e.g., 50 mL) using a fraction collector.

-

Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

-

Combine the fractions that show the presence of triterpenoids (typically appearing as purple or blue spots).

Protocol 3: Purification by Preparative HPLC

This protocol details the final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Partially purified triterpenoid fraction from Protocol 2

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA)

-

Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

-

Fraction collector

-

Analytical HPLC system for purity analysis

Procedure:

-

Dissolve the semi-purified fraction in a minimal amount of methanol or the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 60% ACN in water with 0.1% FA).

-

Inject the sample onto the column.

-

Run a linear gradient elution to separate the components. A typical gradient could be from 60% to 95% ACN in water (both with 0.1% FA) over 40 minutes.

-

Monitor the elution profile using a UV detector (e.g., at 280 nm and 310 nm to detect the coumaroyl moiety).

-

Collect the fractions corresponding to the target peak of this compound. The cis and trans isomers are likely to elute closely.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred) to obtain the purified compound.

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Postulated biological activity of this compound on breast cancer stem cells.

References

- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Characterization of 3-O-cis-p-Coumaroyltormentic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid (B12794562) with potential applications in cancer therapy. The protocols outlined herein describe the use of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) for the identification and structural elucidation of this compound. This application note includes expected mass spectrometry data, fragmentation patterns, and a proposed signaling pathway associated with its biological activity.

Introduction

This compound is a derivative of tormentic acid, a pentacyclic triterpene. Triterpenoids and their derivatives are a large class of natural products with diverse and significant biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1][2][3] Specifically, 3-O-p-Coumaroyltormentic acid has been identified as an inhibitor of breast cancer stem cell formation.[4][5] The cis and trans isomers of this compound have identical molecular weights, making their differentiation by mass spectrometry challenging without careful consideration of their fragmentation patterns and chromatographic separation.[4] This note provides a comprehensive guide to utilizing mass spectrometry for the unambiguous characterization of the cis isomer.

Mass Spectrometry Data

The accurate mass measurement and fragmentation data are critical for the identification of this compound. The compound has a molecular weight of 634.[4]

Table 1: High-Resolution Mass Spectrometry Data for 3-O-p-Coumaroyltormentic Acid

| Ionization Mode | Adduct | Observed m/z | Theoretical m/z |

| Positive ESI | [M+H]⁺ | 635.2 | 635.4053 |

| Negative ESI | [M-H]⁻ | 633.2 | 633.3897 |

Note: The observed m/z values are based on data for the trans-isomer, which has the same molecular weight as the cis-isomer.[4]

Experimental Protocols

Sample Preparation

-

Extraction: For plant material, perform extraction with 70% methanol (B129727) under reflux at 70°C.[6]

-

Purification: The crude extract can be purified by successive extraction with petroleum ether, ethyl acetate, and n-butanol, followed by column chromatography.[6]

-

Sample Solution: Dissolve the purified sample or standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

UPLC-Q-TOF-MS/MS Analysis

A systematic approach using UPLC-Q-TOF-MS/MS is recommended for the characterization of triterpenoid saponins (B1172615).[1][6][7]

-

Chromatographic System: A UPLC system equipped with a C18 column is suitable for separation.[1]

-

Mobile Phase: A gradient elution using methanol and water, both containing 0.1% formic acid, is recommended.[1]

-